
4-Chloro-6-methyl-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-6-methyl-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its unique structure, which includes a chloro and methyl group attached to a tetrahydro-naphthyridine ring system. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-methyl-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable chloro-methyl substituted pyridine derivative, the compound can be synthesized through a series of reactions involving nucleophilic substitution, cyclization, and carboxylation .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. Additionally, purification steps like recrystallization and chromatography are employed to obtain the desired compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-6-methyl-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .
Applications De Recherche Scientifique
4-Chloro-6-methyl-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a lead compound for developing new pharmaceuticals.
Industry: It is used in the development of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 4-Chloro-6-methyl-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. For instance, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
1,5-Naphthyridine: Another member of the naphthyridine family with similar structural features but different functional groups.
1,6-Naphthyridine: Known for its biological activities, including anticancer and antimicrobial properties.
Indole Derivatives: Although structurally different, indole derivatives share some biological activities with naphthyridines
Uniqueness: 4-Chloro-6-methyl-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H11ClN2O2 |
|---|---|
Poids moléculaire |
226.66 g/mol |
Nom IUPAC |
4-chloro-6-methyl-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H11ClN2O2/c1-5-2-6-7(11)3-8(10(14)15)13-9(6)4-12-5/h3,5,12H,2,4H2,1H3,(H,14,15) |
Clé InChI |
GJOVMHJIZDYWHX-UHFFFAOYSA-N |
SMILES canonique |
CC1CC2=C(CN1)N=C(C=C2Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


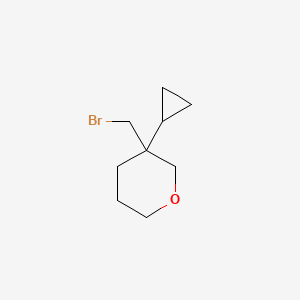
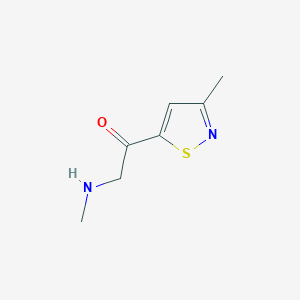
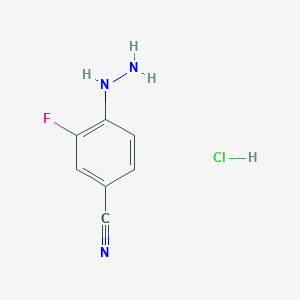
![1-Azabicyclo[3.2.2]nonane-5-carboxylic acid](/img/structure/B13194698.png)
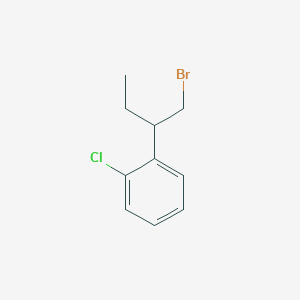
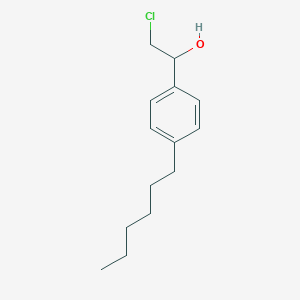
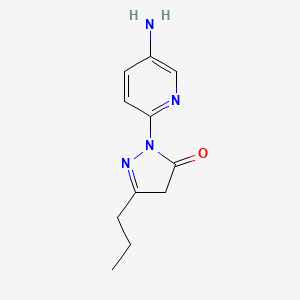
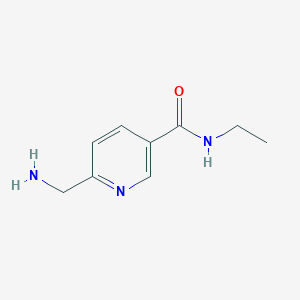
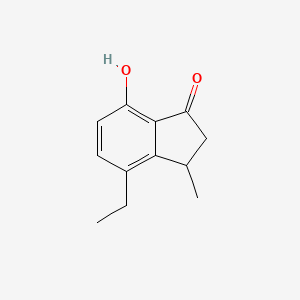
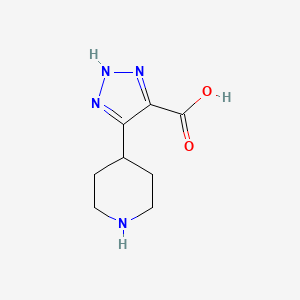
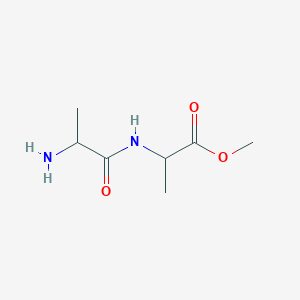
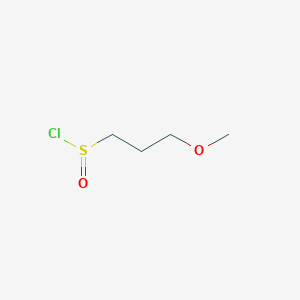
![[(2S,5R)-5-(2-Methylphenyl)oxan-2-yl]methanol](/img/structure/B13194746.png)

